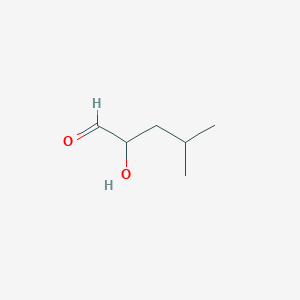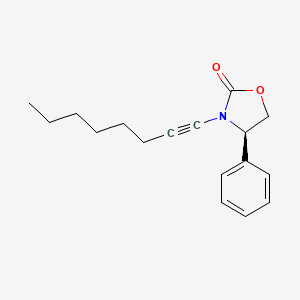
(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The specific structure of this compound suggests potential utility in asymmetric synthesis and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Oct-1-YN-1-YL Group: This step may involve the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the alkyne group to the oxazolidinone ring.
Addition of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, to form diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Building Block: Utilized in the construction of complex organic molecules.
Biology
Antibiotic Research:
Medicine
Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one would depend on its specific application. In the context of antibiotics, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. For other applications, the mechanism would involve interactions with specific molecular targets relevant to the desired effect.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with similar applications to linezolid but with improved potency and reduced side effects.
Uniqueness
(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the oct-1-YN-1-YL group, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Properties
CAS No. |
503590-25-8 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
(4R)-3-oct-1-ynyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H21NO2/c1-2-3-4-5-6-10-13-18-16(14-20-17(18)19)15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,14H2,1H3/t16-/m0/s1 |
InChI Key |
HNELQAOPAKOJMD-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCC#CN1[C@@H](COC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCC#CN1C(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)

![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
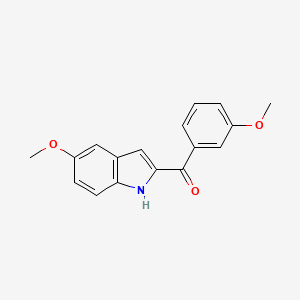
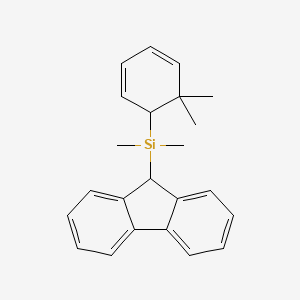
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
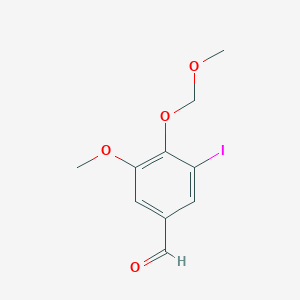
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
